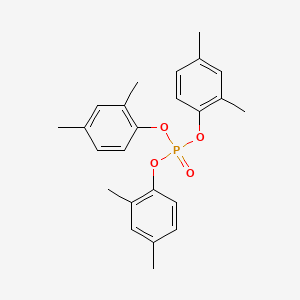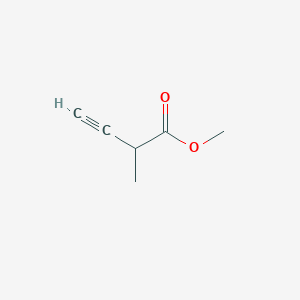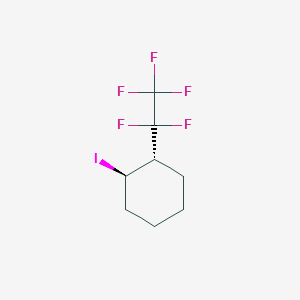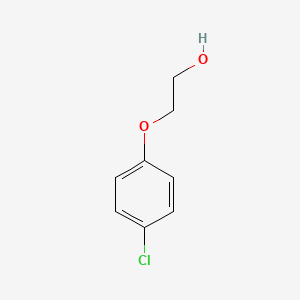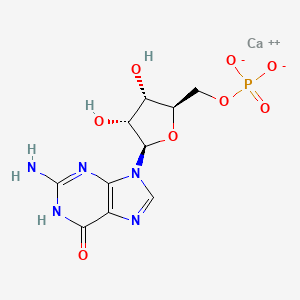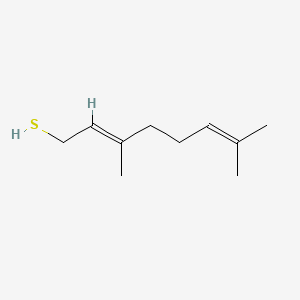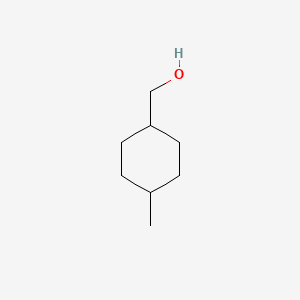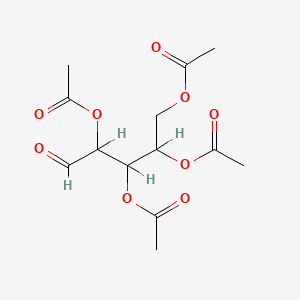
D-Arabinose, 2,3,4,5-tetraacetate
描述
D-Arabinose, 2,3,4,5-tetraacetate: is a derivative of D-arabinose, a naturally occurring pentose sugar. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 5 of the D-arabinose molecule. The molecular formula of this compound is C13H18O9, and it has a molecular weight of 318.28 g/mol . This compound is used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinose, 2,3,4,5-tetraacetate typically involves the acetylation of D-arabinose. One common method is to react D-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: D-Arabinose, 2,3,4,5-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to D-arabinose.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as hydrochloric acid or sodium hydroxide can be used for deacetylation.
Major Products Formed:
Oxidation: D-Arabinonic acid.
Reduction: D-Arabinose.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: D-Arabinose, 2,3,4,5-tetraacetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the preparation of nucleosides and other biologically active compounds .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of acetylated sugars in cellular processes. It is also used in the synthesis of glycosylated proteins and other biomolecules .
Medicine: Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various polymers and materials .
作用机制
The mechanism of action of D-Arabinose, 2,3,4,5-tetraacetate involves its interaction with specific molecular targets and pathways. The acetyl groups on the molecule can influence its binding affinity to enzymes and receptors. For example, in biological systems, the compound can be hydrolyzed to release D-arabinose, which then participates in metabolic pathways such as glycolysis and the pentose phosphate pathway . The acetylation also affects the compound’s solubility and stability, making it useful in various biochemical assays .
相似化合物的比较
L-Arabinose, 2,3,4,5-tetraacetate: Similar in structure but derived from L-arabinose.
D-Ribose, 2,3,4,5-tetraacetate: Another pentose sugar derivative with similar acetylation.
D-Xylose, 2,3,4,5-tetraacetate: A derivative of D-xylose with acetyl groups at the same positions.
Uniqueness: D-Arabinose, 2,3,4,5-tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it valuable in research and industrial applications .
属性
IUPAC Name |
(2,3,4-triacetyloxy-5-oxopentyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPMNZKYVVSXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952860 | |
| Record name | 2,3,4,5-Tetra-O-acetylpentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30571-56-3, 3891-58-5 | |
| Record name | NSC170164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Arabinose,3,4,5-tetraacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5-Tetra-O-acetylpentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


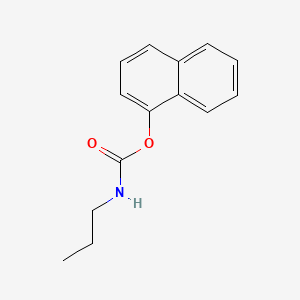
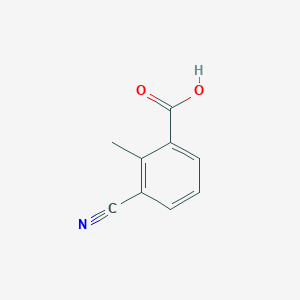
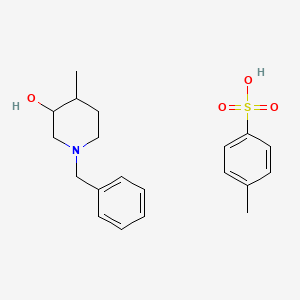
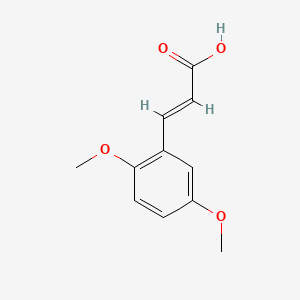
![2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid;hydrate;hydrochloride](/img/structure/B3425087.png)
